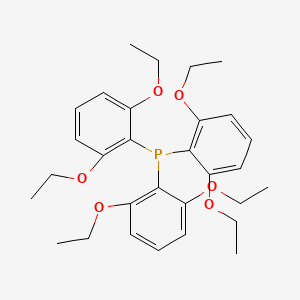
Tris(2,6-diethoxyphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,6-diethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,6-diethoxyphenyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,6-diethoxyphenyl)phosphane typically involves the reaction of 2,6-diethoxyphenylmagnesium bromide with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H11MgBr+PCl3→P(C8H11)3+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tris(2,6-diethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Tris(2,6-diethoxyphenyl)phosphane has several applications in scientific research:
作用機序
The mechanism of action of Tris(2,6-diethoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The electron-donating properties of the 2,6-diethoxyphenyl groups enhance the reactivity of the metal center, making it more effective in catalysis.
類似化合物との比較
Similar Compounds
Tris(2,6-dimethoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups on each phenyl ring.
Uniqueness
Tris(2,6-diethoxyphenyl)phosphane is unique due to the presence of ethoxy groups, which can influence its steric and electronic properties differently compared to methoxy-substituted analogs. This can result in variations in reactivity and selectivity in catalytic applications.
特性
CAS番号 |
85417-42-1 |
|---|---|
分子式 |
C30H39O6P |
分子量 |
526.6 g/mol |
IUPAC名 |
tris(2,6-diethoxyphenyl)phosphane |
InChI |
InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3 |
InChIキー |
FWVVEAVTTAPEHM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


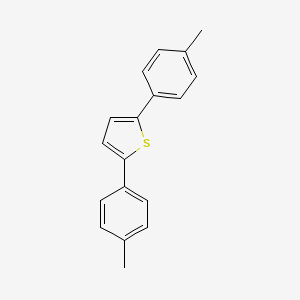

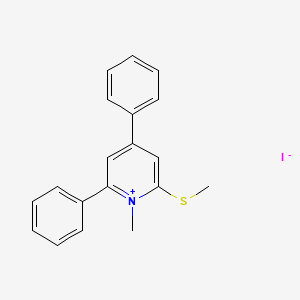
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)
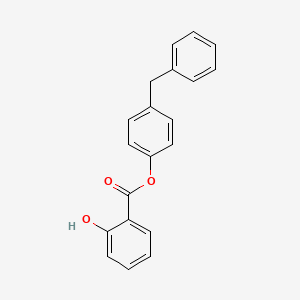
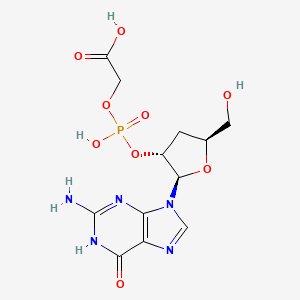
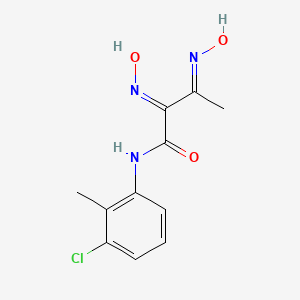
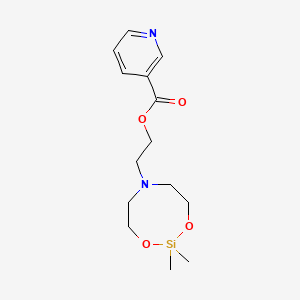
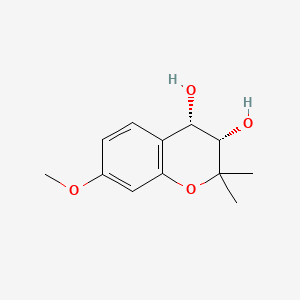
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
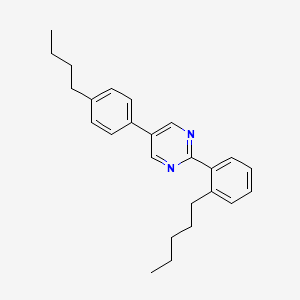
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
